5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Etherification: The starting material, often a phenol derivative, undergoes etherification with a difluoromethylating agent to introduce the difluoromethoxy group.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxaborole ring. This step often requires the use of boron-containing reagents and specific catalysts to facilitate the formation of the boron-oxygen bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to reduce waste and pollution.
Automation: Employing automated systems for precise control of reaction parameters and to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the boron-oxygen bond.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Boronic acids, boronates, or other oxidized derivatives.
Reduction Products: Reduced forms of the benzoxaborole ring.
Substitution Products: Compounds with various functional groups replacing the difluoromethoxy group.
Scientific Research Applications
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique boron-containing structure, which can interact with biological targets in novel ways.
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its stability and reactivity.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, proteins, and other biological macromolecules, often forming reversible covalent bonds with active sites.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the nature of the interaction. For example, it can inhibit enzyme activity by binding to the catalytic site or modulate signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(Trifluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Contains a trifluoromethoxy group, offering different reactivity and properties.
5-(Chloromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Features a chloromethoxy group, which can lead to different chemical behavior.
Uniqueness
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and in materials science for creating advanced materials with unique properties.
Properties
Molecular Formula |
C8H7BF2O3 |
---|---|
Molecular Weight |
199.95 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2 |
InChI Key |
FOASSDYAENILFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.